molecular formula C8H11ClN2 B1485626 2-Chloro-4,5,6-trimethylpyridin-3-amine CAS No. 2140305-48-0

2-Chloro-4,5,6-trimethylpyridin-3-amine

Cat. No. B1485626
CAS RN: 2140305-48-0
M. Wt: 170.64 g/mol
InChI Key: APIDHRIYWNOMGH-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6-trimethylpyridin-3-amine, also known as CTMA, is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-4,5,6-trimethylpyridin-3-amine . The InChI code is 1S/C8H11ClN2/c1-4-5(2)7(10)8(9)11-6(4)3/h10H2,1-3H3 .


Physical And Chemical Properties Analysis

2-Chloro-4,5,6-trimethylpyridin-3-amine is a solid substance . It has a molecular weight of 170.64 g/mol .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

2-Chloro-4,5,6-trimethylpyridin-3-amine: is used in the regioselective synthesis of new pyrimidine derivatives. These derivatives are synthesized using organolithium reagents and have shown high regioselectivity, favoring the formation of C-4 substituted products . Pyrimidines are significant in the development of antibacterial and antimicrobial drugs due to their presence in many natural products.

Development of Serotonin Receptor Ligands

The compound’s ability to introduce hydrophobic side chains can enhance the binding affinity with serotonin (5-HT) receptor sites. This is particularly important in the development of new pharmaceuticals targeting the central nervous system .

Nucleophilic Aromatic Substitution Reactions

Due to the electron-deficient character of the pyrimidine ring, 2-Chloro-4,5,6-trimethylpyridin-3-amine is an excellent starting material for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various aryl, alkyl, or heteroaryl groups into the pyrimidine ring .

Microwave-Assisted Organic Synthesis

This compound is involved in microwave-assisted organic synthesis, simplifying the production of anilinopyrimidine derivatives. This method is advantageous for its speed and efficiency in synthesizing new compounds .

Chemical Research and Education

As a compound with a specific CAS number and available through chemical suppliers, 2-Chloro-4,5,6-trimethylpyridin-3-amine serves as a valuable resource for chemical research and educational purposes. It provides a practical example for studying chemical properties and reactions .

properties

IUPAC Name

2-chloro-4,5,6-trimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-4-5(2)7(10)8(9)11-6(4)3/h10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIDHRIYWNOMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5,6-trimethylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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